molecular formula C15H9N3OS2 B12316313 6-Oxo-5-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylidene-1,5-dihydropyridine-3-carbonitrile

6-Oxo-5-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylidene-1,5-dihydropyridine-3-carbonitrile

Cat. No.: B12316313
M. Wt: 311.4 g/mol
InChI Key: MLCDMTNKGXSSOY-UHFFFAOYSA-N
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Description

6-oxo-5-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile is a complex organic compound that features a thiazole ring, a pyridine ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxo-5-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-phenyl-2-aminothiazole with a suitable aldehyde, followed by cyclization and subsequent functional group transformations . The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and green chemistry principles are often employed to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

6-oxo-5-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines. Substitution reactions can introduce various functional groups onto the thiazole or pyridine rings .

Scientific Research Applications

6-oxo-5-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-oxo-5-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The thiazole and pyridine rings can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-oxo-5-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and development .

Properties

Molecular Formula

C15H9N3OS2

Molecular Weight

311.4 g/mol

IUPAC Name

2-oxo-3-(4-phenyl-1,3-thiazol-2-yl)-6-sulfanylidene-3H-pyridine-5-carbonitrile

InChI

InChI=1S/C15H9N3OS2/c16-7-10-6-11(13(19)18-14(10)20)15-17-12(8-21-15)9-4-2-1-3-5-9/h1-6,8,11H,(H,18,19,20)

InChI Key

MLCDMTNKGXSSOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C3C=C(C(=S)NC3=O)C#N

Origin of Product

United States

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